![molecular formula C21H19N3O2S B2829960 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-13-0](/img/no-structure.png)

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

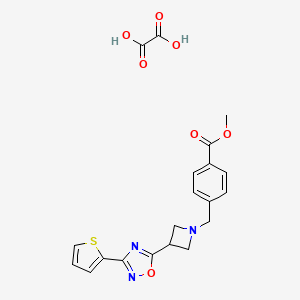

The compound is a quinazolinone derivative. Quinazolinones and their derivatives are a significant class of organic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a 2-oxo-1,3-diazine. It also has a phenyl ring and a dihydropyridinyl group attached to it. The exact 3D structure and conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Properties such as solubility, melting point, and stability can be influenced by factors like the presence of polar groups, aromatic systems, and steric effects .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is involved in the synthesis of various quinazoline derivatives, which are explored for their diverse biological activities. For instance, the synthesis and characterization of 2,3-disubstituted quinazolones have been reported, showcasing a method for producing compounds with potential antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-1) (Pandey et al., 2008).

Antimicrobial Activity

Quinazoline derivatives, including those synthesized from this compound, have been evaluated for antimicrobial properties. A study by Azza M. El‐Kazak and M. Ibrahim (2013) investigated novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines for their antimicrobial activity, indicating the potential of quinazoline derivatives in combating microbial infections (El‐Kazak & Ibrahim, 2013).

Antitumor and Antibacterial Agents

Quinazoline derivatives have also been explored as antitumor and antibacterial agents. A study by A. Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, demonstrating potential applications in cancer therapy and bacterial infection control (Gangjee et al., 1996).

Anti-Inflammatory Activity

The anti-inflammatory potential of quinazolin-4-one derivatives has been studied, indicating their use in developing anti-inflammatory drugs. A study by Ashok Kumar and C. S. Rajput (2009) synthesized newer quinazolin-4-one derivatives and evaluated their anti-inflammatory activity, showing significant inhibition of oedema in experimental models (Kumar & Rajput, 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 2-amino-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-amino-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid", "2-chloro-3-formylquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as triethylamine or sodium hydride to yield the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS-Nummer |

422528-13-0 |

Molekularformel |

C21H19N3O2S |

Molekulargewicht |

377.46 |

IUPAC-Name |

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H19N3O2S/c25-19(23-12-10-16(11-13-23)15-6-2-1-3-7-15)14-24-20(26)17-8-4-5-9-18(17)22-21(24)27/h1-10H,11-14H2,(H,22,27) |

InChI-Schlüssel |

QAKUVVFMPQOWLL-UHFFFAOYSA-N |

SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)

![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)

![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)